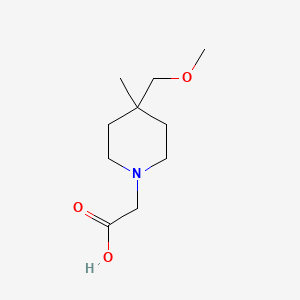

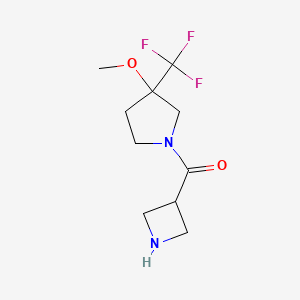

![molecular formula C8H14N4O B1477391 (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol CAS No. 2098089-36-0](/img/structure/B1477391.png)

(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

Descripción general

Descripción

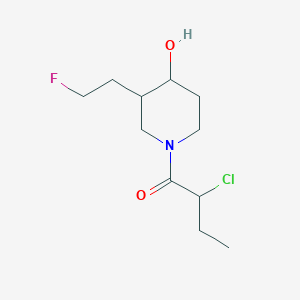

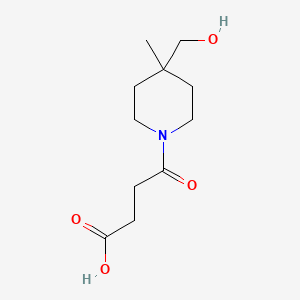

“(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a therapeutic agent, particularly in the context of Hepatitis B Virus (HBV) treatment . The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . The structure of the synthesized compounds was confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A study by Shu et al. (2012) described a concise synthesis of a tetrahydropyrazolopyrazine building block, where 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine was prepared in an 80% yield from 5-nitro-2H-pyrazole-3-carboxylic acid. This compound was coupled with 4-bromo-6-chloro-2-methyl-2H-pyridazin-3-one in the presence of sodium tert-pentoxide to give the target product in 87% yield. The process was successfully scaled up to a multihundred gram scale, demonstrating the compound's utility in organic synthesis on an industrial scale (Shu et al., 2012).

Biological Activity

Another dimension of research involving derivatives of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is in the discovery of compounds with antimicrobial and anticancer properties. For instance, Hafez et al. (2016) synthesized a series of pyrazole derivatives showing significant antimicrobial and anticancer activity, highlighting the potential of such compounds in medicinal chemistry (Hafez et al., 2016).

Computational Chemistry and Catalysis

The compound and its derivatives have also been explored through computational studies for their synthetic pathways. Mabrouk et al. (2020) conducted a computational study on the eco-friendly synthesis strategy of new heterocyclic pyrazolic carboxylic α-amino esters, providing insights into the synthesis reactions of new pyrazolyl α-amino esters derivatives. This study not only proposed an economical synthesis strategy but also validated the experimental findings through computational analysis, contributing to the field of computational chemistry (Mabrouk et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the viral life cycle .

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein. This interaction disrupts the formation of the viral capsid, a critical step in the HBV life cycle . The downstream effects include the inhibition of viral replication and the reduction of viral DNA levels .

Pharmacokinetics

It has been shown that the compound can be administered orally and is capable of reducing hbv dna viral load in a hbv aav mouse model .

Result of Action

The result of the action of this compound is the effective inhibition of HBV replication. This leads to a reduction in the viral load, which is a key factor in the progression of HBV-related diseases .

Direcciones Futuras

The future directions for the research and development of “(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” could involve further exploration of its potential as a therapeutic agent, particularly in the context of Hepatitis B Virus (HBV) treatment . Structural modification of similar compounds has led to the discovery of derivatives with improved pharmacokinetic profiles , suggesting potential avenues for future research.

Propiedades

IUPAC Name |

(5-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-3-12-8(4-11(6)9)2-7(5-13)10-12/h2,6,13H,3-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVACNVOUCLGVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=CC(=N2)CO)CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.